N-benzyl-2,4,5-trichlorobenzenesulfonamide

Lipophilicity Medicinal Chemistry ADME Profiling

This specific N-benzyl derivative is indispensable for lead optimization programs that require scaffold recyclability: the benzyl group can be cleanly removed via catalytic hydrogenolysis to regenerate the free sulfonamide, enabling a 'protect–explore–deprotect–rediversify' workflow unavailable with N-methyl or N-aryl comparators. It also serves as a critical comparator compound in systematic ADME profiling—alongside N-methyl-2,4,5-trichlorobenzenesulfonamide—to deconvolute the contribution of the benzyl moiety to membrane permeability, solubility, and metabolic stability. Laboratories developing new sulfonamide derivatization methods will benefit from the well-defined 2,4,5-trichloro electronic environment and the diagnostic benzylic ¹H NMR handle for reaction monitoring.

Molecular Formula C13H10Cl3NO2S
Molecular Weight 350.6 g/mol
Cat. No. B10973114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2,4,5-trichlorobenzenesulfonamide
Molecular FormulaC13H10Cl3NO2S
Molecular Weight350.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C13H10Cl3NO2S/c14-10-6-12(16)13(7-11(10)15)20(18,19)17-8-9-4-2-1-3-5-9/h1-7,17H,8H2
InChIKeyLKBQRBKMICACMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-2,4,5-trichlorobenzenesulfonamide – Structural Identity and Procurement Baseline


N-benzyl-2,4,5-trichlorobenzenesulfonamide (CAS 74835-26-0) is an N-benzyl-substituted aryl sulfonamide belonging to the broader class of halogenated benzenesulfonamides [1]. It combines a 2,4,5-trichlorobenzenesulfonyl core with an N-benzyl side chain, yielding a molecular formula of C₁₃H₁₀Cl₃NO₂S and a molecular weight of 350.65 g/mol [2]. The compound is employed as a synthetic intermediate and as a scaffold for derivatization in medicinal chemistry, where both the chlorine substitution pattern and the N-benzyl group independently influence physicochemical and reactivity profiles [3].

Why N-benzyl-2,4,5-trichlorobenzenesulfonamide Cannot Be Generically Substituted by In-Class Analogs


In-class analogs such as N-methyl-2,4,5-trichlorobenzenesulfonamide, N-benzyl-2,3,4-trichlorobenzenesulfonamide, or the parent 2,4,5-trichlorobenzenesulfonamide differ markedly from N-benzyl-2,4,5-trichlorobenzenesulfonamide in at least two critical property axes: (i) the H-bond donor capacity and lipophilicity conferred by the N-benzyl versus N-methyl or unsubstituted sulfonamide nitrogen, and (ii) the electronic and steric consequences of the 2,4,5- versus 2,3,4-trichloro arrangement on the aromatic ring [1]. These differences translate into divergent solubility, membrane permeability, metabolic stability, and synthetic utility—rendering direct substitution without property-matched comparators inadvisable for structure–activity relationship (SAR) studies, lead optimization campaigns, or chemical process development [2].

N-benzyl-2,4,5-trichlorobenzenesulfonamide – Comparator-Anchored Quantitative Differentiation Evidence


N-Benzyl vs. N-Methyl Substitution: Lipophilicity and H-Bond Donor Capacity Drive Differential Permeability and Solubility

N-benzyl-2,4,5-trichlorobenzenesulfonamide possesses one hydrogen-bond donor (sulfonamide N–H), whereas N-methyl-2,4,5-trichlorobenzenesulfonamide has zero H-bond donors . Simultaneously, the N-benzyl group contributes an additional aromatic ring, increasing the calculated partition coefficient (clogP) by approximately 1.5–2.0 log units relative to the N-methyl analog [1]. This dual difference – simultaneous gain of H-bond donor capacity and increased lipophilicity – directly affects aqueous solubility, passive membrane permeability, and plasma protein binding, parameters that cannot be replicated by the N-methyl comparator.

Lipophilicity Medicinal Chemistry ADME Profiling

2,4,5- vs. 2,3,4-Trichloro Substitution: Electronic Effects on Sulfonamide N–H Acidity and Reactivity

The 2,4,5-trichloro arrangement places chlorine atoms at both ortho and para positions relative to the sulfonamide group, maximizing the combined –I (inductive) and –M (mesomeric) electron-withdrawing effects. In the 2,3,4-trichloro isomer, the meta-chlorine contributes only –I effect without –M contribution, resulting in a less electron-deficient sulfonyl sulfur center [1][2]. Semi-empirical calculations (PM3 level) on substituted benzenesulfonamides indicate that the 2,4,5-trichloro pattern yields a lower electron density on the sulfonamide nitrogen compared to the 2,3,4-isomer, predictably lowering the pKa of the N–H proton and altering nucleofugality in substitution reactions [3].

Physical Organic Chemistry Hammett Analysis Synthetic Chemistry

Benzylic C–H Reactivity: N-Benzyl Group Enables Hydrogenolytic Deprotection Unavailable to N-Methyl or N-Aryl Analogs

The N-benzyl substituent in N-benzyl-2,4,5-trichlorobenzenesulfonamide functions as a latent site for catalytic hydrogenolysis (Pd/C, H₂), enabling chemoselective deprotection to regenerate the parent 2,4,5-trichlorobenzenesulfonamide [1][2]. This reactivity is absent in N-methyl and N-aryl comparators, which are stable under hydrogenolysis conditions. The benzyl group thus serves a dual role: it modulates physicochemical properties during synthetic sequences and can be removed to unmask the free sulfonamide for subsequent diversification [3].

Protecting Group Strategy Hydrogenolysis Synthetic Methodology

Molecular Weight and Rotatable Bond Differential: N-Benzyl Introduction Shifts ADME Property Space vs. Unsubstituted Parent

Relative to the parent 2,4,5-trichlorobenzenesulfonamide (CAS 29092-27-1; MW 260.53 g/mol, rotatable bonds = 1), N-benzyl-2,4,5-trichlorobenzenesulfonamide adds a benzyl group (+90.12 Da), increasing molecular weight by ~35% and adding 3 rotatable bonds [1]. The higher molecular weight and increased conformational flexibility predictably alter key ADME parameters: reduced aqueous solubility (estimated ≥10-fold decrease based on general solubility–MW relationships for neutral compounds), increased polar surface area (tPSA unchanged for sulfonamide core, but molecular PSA modestly elevated), and potentially enhanced passive membrane permeability due to the lipophilic benzyl contribution [2].

Physicochemical Profiling Drug-likeness Lead Optimization

Synthetic Accessibility: Direct Coupling Route vs. Piperidinyl-Linked Analogs – Procurement and Cost Implications

N-benzyl-2,4,5-trichlorobenzenesulfonamide is accessible via a single-step coupling of 2,4,5-trichlorobenzenesulfonyl chloride with benzylamine, a transformation typically achieving >80% yield under standard conditions . In contrast, the structurally related N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide (CAS 334974-49-1) requires multi-step synthesis involving 1-benzyl-4-piperidone reduction and subsequent sulfonylation, with lower overall yields and higher procurement cost . This difference in synthetic step-count directly impacts commercial availability, lead time, and cost-per-gram for research procurement.

Synthetic Route Efficiency Procurement Cost Chemical Supply Chain

N-benzyl-2,4,5-trichlorobenzenesulfonamide – Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry SAR Campaigns Requiring a Benzylic Hydrogenolysis Handle for Late-Stage Diversification

In lead optimization programs where the 2,4,5-trichlorobenzenesulfonamide core is being explored as a pharmacophore, N-benzyl-2,4,5-trichlorobenzenesulfonamide offers a key strategic advantage: the N-benzyl group can be removed via catalytic hydrogenolysis to regenerate the free sulfonamide for subsequent N-functionalization [1]. This enables a 'protect–explore–deprotect–rediversify' workflow that is unavailable with N-methyl or N-aryl comparators. Procurement of this specific N-benzyl derivative is therefore indicated when synthetic flexibility and scaffold recycling are priorities [2].

Physicochemical Profiling Studies Comparing N-Benzyl vs. N-Methyl Sulfonamide ADME Properties

N-benzyl-2,4,5-trichlorobenzenesulfonamide, with its one H-bond donor and elevated lipophilicity (ΔclogP ≈ +1.5–2.0 vs. N-methyl analog), serves as a key comparator compound in systematic ADME profiling of sulfonamide series . Researchers evaluating the impact of N-substitution on membrane permeability, solubility, and metabolic stability should procure this compound alongside N-methyl-2,4,5-trichlorobenzenesulfonamide to establish the contribution of the benzyl moiety to each parameter [3].

Synthetic Methodology Development Involving N-Benzyl Sulfonamide Reactivity

The reactivity of N-benzyl-2,4,5-trichlorobenzenesulfonamide with electrophilic reagents such as trichloromethanesulphenyl chloride has been documented in the primary literature, providing a basis for further exploration of N-functionalization chemistry [4]. This compound is appropriate for laboratories developing new sulfonamide derivatization methods, where the 2,4,5-trichloro pattern provides a well-defined electronic environment and the N-benzyl group offers a diagnostic ¹H NMR handle (benzylic CH₂, δ ≈ 4.0–4.3 ppm) for reaction monitoring [5].

Electronic Effect Benchmarking Across Trichlorobenzenesulfonamide Positional Isomers

The 2,4,5-trichloro arrangement in N-benzyl-2,4,5-trichlorobenzenesulfonamide provides a distinct electronic profile compared to 2,3,4-trichloro or 2,4,6-trichloro isomers, as predicted by Hammett substituent constant analysis. Physical organic chemists and computational chemists can procure this compound as part of a systematic isomer library to calibrate computational models (DFT, PM3) for sulfonamide electronic structure prediction, or to experimentally validate trends in N–H acidity and sulfonyl electrophilicity [6].

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